molecular formula C16H16O5 B1664780 Alkannin CAS No. 517-88-4

Alkannin

Cat. No.: B1664780
CAS No.: 517-88-4
M. Wt: 288.29 g/mol
InChI Key: UNNKKUDWEASWDN-JTQLQIEISA-N
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Description

This compound is known for its antimicrobial, anti-tumor, and anti-inflammatory properties . It has been widely used in traditional medicine, cosmetics, and some food products.

Mechanism of Action

Target of Action

Alkannin primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which is upregulated in many types of cancer cells . This compound’s interaction with PKM2 plays a crucial role in its pharmacological activities, particularly its anticancer effects .

Mode of Action

This compound interacts with PKM2, inhibiting its activity . This inhibition disrupts the glycolytic pathway, a metabolic process that cancer cells heavily rely on for energy production . By targeting PKM2, this compound can effectively hinder the growth and proliferation of cancer cells .

Biochemical Pathways

This compound affects the glycolytic pathway by inhibiting PKM2 . This leads to a decrease in the rate of glycolysis, reducing the production of lactate and the consumption of glucose in cancer cells . Additionally, this compound is involved in the biosynthesis of shikonin/alkannin derivatives, which are known for their diverse pharmacological potential .

Pharmacokinetics

It’s known that this compound and its derivatives are naturally occurring hydroxynaphthoquinones biosynthesized in some species of the boraginaceae family

Result of Action

At the molecular level, this compound’s inhibition of PKM2 disrupts the glycolytic pathway, leading to reduced energy production in cancer cells . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation . This compound also has a strong inhibitory effect on Candida albicans by damaging the cytomembrane integrity, increasing the permeability, and causing cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharides (LPS), this compound has been shown to reverse LPS-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signaling . .

Biochemical Analysis

Biochemical Properties

Alkannin interacts with various enzymes, proteins, and other biomolecules. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell proliferation at sub-micromolar concentrations in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism for this compound’s anticancer activity and pervasive toxicity has been demonstrated to be closely related to the generation of reactive oxygen species (ROS) and the bioreductive alkylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. For instance, when extracted from fresh tissues, the pigment gradually darkens over several days, finally forming black precipitates, which are thought to be polymers .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, β-acetoxyisovaleryl this compound (AAN-II) from Alkanna tinctoria has been shown to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anchusin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the oxidative coupling of naphthoquinone with suitable precursors under controlled conditions .

Industrial Production Methods: Industrial production of anchusin typically involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The roots are dried, ground, and subjected to solvent extraction to isolate the pigment. The extracted compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Anchusin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anchusin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.

    Biology: Studied for its antimicrobial and anti-tumor properties.

    Medicine: Investigated for its potential use in anti-inflammatory and anti-cancer therapies.

    Industry: Used in the production of cosmetics, dyes, and food products.

Comparison with Similar Compounds

Uniqueness: Anchusin is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to inhibit multiple pathways involved in inflammation and cancer progression makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

517-88-4

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1

InChI Key

UNNKKUDWEASWDN-JTQLQIEISA-N

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C

SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C

Appearance

Solid powder

melting_point

116 - 117 °C

517-88-4

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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